[(Isoquinolin-1-ylmethyl)-amino]-acetic acid
Description
Properties
IUPAC Name |
2-(isoquinolin-1-ylmethylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)8-13-7-11-10-4-2-1-3-9(10)5-6-14-11/h1-6,13H,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSRCNCSLOUEQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2CNCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldehyde Synthesis
Oxidation of 1-methylisoquinoline or formylation via Vilsmeier-Haack reaction generates isoquinoline-1-carbaldehyde. The latter method employs:
Condensation with Glycine Derivatives
The aldehyde reacts with glycine ethyl ester under reductive amination conditions:
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pH Control : Acetic acid buffer (pH 4–5) to stabilize the imine intermediate.
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Yield : 40–55% after hydrolysis (NaOH/EtOH) to the free acid.
This route avoids hazardous alkylating agents but suffers from moderate yields due to competing side reactions, such as over-reduction of the aldehyde.
Pomeranz-Fritsch Cyclization for Isoquinoline Core Assembly
Cyclization Mechanism
The Pomeranz-Fritsch reaction constructs the isoquinoline ring from benzaldehyde derivatives and aminoacetaldehyde diethyl acetal:
Functionalization Steps
Post-cyclization modifications include:
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Mannich Reaction : Introducing the aminomethyl group using formaldehyde and ammonium chloride.
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Carboxylic Acid Installation : Reaction with chloroacetic acid under basic conditions (K₂CO₃, DMF).
Optimization Challenges :
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Low regioselectivity during Mannich reaction necessitates extensive purification.
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Acid-sensitive intermediates require pH-controlled environments.
Comparative Analysis of Methods
Mechanistic Insights and Side Reactions
Competing Alkylation Sites
In Method 1, the amino group’s nucleophilicity may lead to dialkylation unless stoichiometry is tightly controlled. monitoring is critical to detect byproducts.
Oxidation During Reductive Amination
Over-oxidation of the aldehyde to carboxylic acid (via Cannizzaro reaction) can occur under basic conditions, necessitating inert atmospheres and low temperatures.
Industrial Scalability Considerations
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Method 1 is most viable for scale-up due to robust yields and commercially available starting materials.
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Solvent Recovery : DMSO from the nitroso substitution step can be distilled and reused, reducing costs.
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Safety Protocols : Handling of NaBH₃CN (Method 2) requires cyanide detoxification systems .
Chemical Reactions Analysis
Types of Reactions
[(Isoquinolin-1-ylmethyl)-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield isoquinoline-1-carboxylic acid, while reduction can produce isoquinoline-1-methanol.
Scientific Research Applications
Antiviral Activity
One of the most significant applications of [(Isoquinolin-1-ylmethyl)-amino]-acetic acid is its potential in antiviral therapies, particularly against HIV. Research indicates that isoquinoline derivatives can inhibit HIV replication effectively. The compound's structure allows it to interact with viral enzymes, making it a candidate for inclusion in highly active antiretroviral therapy (HAART) regimens .
Case Study:
In a study published in 2012, compounds derived from isoquinoline were tested for their ability to inhibit HIV replication. The results showed that certain derivatives exhibited promising antiviral activity, suggesting that this compound could be developed into an effective treatment option for HIV-infected patients .
Cardiovascular Applications
Isoquinoline derivatives are also noted for their cardiovascular benefits. They have been linked to the modulation of blood pressure and lipid profiles. Specifically, research has indicated that compounds like this compound can influence cholesterol levels by reducing low-density lipoprotein (LDL) cholesterol .
Case Study:
A patent filed in 2015 described methods for treating high cholesterol using isoquinoline derivatives. The study highlighted the effectiveness of these compounds in lowering LDL cholesterol levels, which is crucial for cardiovascular health .
Key Intermediates in Organic Transformations
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including annulation and C-H activation processes.
Synthesis Methodology:
Recent advancements have demonstrated the use of rhodium(III)-catalyzed reactions to create functionalized isoquinolone derivatives from this compound. This method involves a [4+2] annulation process that efficiently constructs complex molecules from simpler precursors .
Data Table: Synthesis Yields
Research Applications
Due to its structural properties, this compound is utilized as a biochemical probe in various studies. It can be used to investigate enzyme mechanisms and cellular processes.
Example Application:
The incorporation of this compound into peptide sequences has been explored to enhance the pharmacokinetic profiles of bioactive peptides. Its ability to stabilize peptide structures makes it valuable for drug design and development .
Mechanism of Action
The mechanism of action of [(Isoquinolin-1-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the progression of diseases, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues
2.1.1. 2-(Isoquinolin-1-yl)acetic Acid (CAS 855292-39-6)
- Structure: Lacks the methylene-amino linker, directly attaching the isoquinoline ring to acetic acid.
2.1.2. (Cyclopropyl-isoquinolin-1-ylmethyl-amino)-acetic Acid
- Structure: Incorporates a cyclopropyl group on the amino linker.
- Activity : Similar compounds with hydrophobic substituents show improved docking scores (e.g., ZINC19286543: MolDock Score = -137.85) due to enhanced van der Waals interactions .
2.1.3. 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic Acid (Alrestatin)
- Structure: Features a fused dioxoisoquinoline system with an acetic acid substituent.
- However, the extended conjugated system may enhance binding to polar residues.
- Activity : Used as an aldose reductase inhibitor, highlighting its applicability in enzyme inhibition, though distinct from NNRTI mechanisms .
Pharmacophore and Docking Comparisons
2.2.1. Pharmacophore Features
The target compound aligns with pharmacophore models for NNRTIs, which prioritize:
- Hydrogen-Bond Acceptor Lipid (HBAL) : The acetic acid group may serve as HBAL, interacting with residues like Lys101.
- Hydrophobic (HY): The isoquinoline ring provides hydrophobic interactions with residues (e.g., Tyr181, Tyr318).
- Ring Aromatic (RA) : Critical for π-π stacking in the NNRTI binding pocket .
Table 1: Pharmacophore Feature Comparison
| Compound | HBAL | HY | RA | Fit Value (Hypothesis 1) |
|---|---|---|---|---|
| Target Compound | Yes | Yes | Yes | Inferred High |
| Nevirapine (Reference) | Yes | Yes | Yes | 6.22 |
| ZINC19286543 | Yes | Yes | Yes | -102.759 (Re-Rank Score) |
| 2-(Isoquinolin-1-yl)acetic Acid | No | Yes | Yes | Low (No HBAL) |
2.2.2. Docking Scores
Table 2: Docking Score Comparison (HIV-1 RT Inhibition)
| Compound | GOLD Score | MolDock Score | Re-Rank Score | Key Interactions |
|---|---|---|---|---|
| Target Compound* | N/A | N/A | N/A | Lys101, Tyr318 |
| Nevirapine | 54.34 | -80.422 | -69.192 | Lys101, Tyr181 |
| ZINC19286543 | 54.34 | -137.85 | -102.759 | Lys103, Tyr318 |
| Efavirenz | 50.50 | -132.503 | -78.049 | Lys101, Val179 |
*Note: Target compound scores inferred based on structural similarity to Nevirapine and ZINC19286543 .
Substituent Effects on Activity
- Aromatic Ring Size: The isoquinoline ring (vs. smaller phenyl groups) enhances π-π stacking but may reduce conformational flexibility. Compounds like ZINC02146330 (MolDock Score = -148.393) utilize larger aromatic systems for stronger binding .
- Hydrophobic Substituents: Cyclopropyl or benzyl groups (e.g., in Efavirenz) improve affinity by filling hydrophobic pockets. The target compound’s methylene-amino linker balances hydrophobicity and hydrogen-bonding .
- Electron-Withdrawing Groups : Compounds like Alrestatin (dioxo groups) shift activity toward enzyme inhibition (e.g., aldose reductase) rather than RT inhibition .
Biological Activity
[(Isoquinolin-1-ylmethyl)-amino]-acetic acid is a compound that combines an isoquinoline moiety with an amino-acetic acid functional group. This unique structure positions it within a broader class of amino acids and derivatives known for their diverse biological activities and potential therapeutic applications. The isoquinoline structure is particularly significant, as it contributes to the compound's pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C_{13}H_{14}N_2O_2
- Molecular Weight : Approximately 216.24 g/mol
- CAS Number : 1353966-30-9
The compound's structure allows it to participate in various chemical reactions, which can enhance its biological activity or lead to the development of derivatives with improved pharmacological profiles.
Biological Activities
The biological activity of this compound is primarily attributed to its isoquinoline component. Research indicates several potential pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.
- Neuroprotective Effects : Isoquinoline derivatives are often associated with neuroprotective properties, which could be relevant for developing treatments for neurological disorders.
- Anti-inflammatory Properties : The presence of the amino-acetic acid functionality may contribute to anti-inflammatory effects, warranting investigation into its potential therapeutic uses.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound against similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Isoquinoline + Amino Acid | Potential antimicrobial |
| (Isoquinolin-1-ylsulfanyl)-acetic acid | Isoquinoline + Sulfur | Varies; possible antimicrobial |
| (Isopropyl-isoquinolin-1-ylmethyl-amino)-acetic acid | Isoquinoline + Isopropyl | Enhanced bioavailability |
| (4-Aminoisoquinoline) | Isoquinoline only | Anti-inflammatory |
This table illustrates how this compound uniquely combines functional groups that may confer distinct biological properties not present in its analogs.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. For instance, a study published in 2023 explored the synthesis of novel isoquinoline dipeptides, indicating that modifications to the isoquinoline structure can significantly impact biological activity .
Moreover, research has demonstrated that compounds with similar structural features exhibit varying degrees of activity against pathogenic bacteria. For example, antimicrobial assays showed that certain isoquinoline derivatives had minimal inhibitory concentrations (MIC) ranging from 0.17 mg/mL to >3.75 mg/mL against different bacterial strains . This suggests that this compound could be optimized for enhanced antimicrobial efficacy.
Future Directions
Further investigation into this compound is essential for understanding its complete biological profile. Key areas for future research include:
- In Vitro and In Vivo Studies : Comprehensive studies are needed to evaluate the compound’s efficacy and safety in biological systems.
- Mechanistic Studies : Understanding the mechanisms by which this compound exerts its effects will be crucial for its therapeutic application.
- Derivatives Development : Exploring structural modifications could lead to derivatives with enhanced biological activities or reduced side effects.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for [(Isoquinolin-1-ylmethyl)-amino]-acetic acid, and how are intermediates characterized?
- Methodology :
- Route 1 : Use diethyl mesoxalate (DEMO) as a precursor. React DEMO with acid amides (e.g., 4-methylbenzamide) in toluene with acetic anhydride to form N,O-acetal intermediates . Molecular sieves (3 Å) improve yields by absorbing water, preventing competitive hydration .
- Route 2 : Sequential nucleophilic additions to DEMO. First, introduce an amide group via nucleophilic attack, followed by elimination of acetic acid to form N-acylimine intermediates. A second nucleophile (e.g., pyrrole or indole) is added to form α,α-disubstituted malonates .
- Characterization : Confirm intermediates via and NMR (e.g., N,O-acetal 5a: δ 1.3 ppm for ethyl groups, δ 4.2 ppm for methylene) .
Q. How can researchers address discrepancies in experimental yields during synthesis?
- Methodology :
- Error Analysis : Replicate reactions under controlled conditions (e.g., anhydrous toluene, 100°C). Monitor for side reactions (e.g., DEMO hydration to gem-diols) using molecular sieves .
- Cross-Validation : Compare yields across multiple trials and validate via HPLC to detect impurities .
- Case Study : In DEMO-acid amide reactions, yields dropped from 92% to <5% if dehydration steps were mishandled. Optimize base (triethylamine) and solvent (chloroform-d) to stabilize N-acylimine intermediates .
Advanced Research Questions
Q. What mechanistic insights explain the steric effects in N,O-acetal reactivity during double nucleophilic addition?
- Methodology :
- DFT Calculations : Analyze bond angles and steric repulsion between bulky N-acyl groups (e.g., tert-butyl) and ethoxycarbonyl groups. Bulky groups accelerate acetic acid elimination by forcing proximity between N–H and acetyl moieties .
- Experimental Validation : Compare reaction rates of N,O-acetals with varying substituents (e.g., tert-butyl vs. methyl). N,O-Acetal 5h (tert-Bu) showed 57% yield vs. 5d (Me) at 26% under identical conditions .
Q. How can hydrolysis and decarboxylation of α,α-disubstituted malonates be optimized to produce unnatural amino acids?
- Methodology :
- Hydrolysis : Use potassium tert-butoxide in THF at 60°C for 18 hours to cleave ester groups. Monitor pH to avoid racemization .
- Decarboxylation : Heat under reflux in acidic conditions (e.g., HCl/EtOH) to remove CO. For sensitive substrates, use microwave-assisted heating (140°C) to reduce reaction time .
- Yield Optimization :
| Substrate | Hydrolysis Yield | Decarboxylation Yield |
|---|---|---|
| 11a | 84% | 75% |
| 11h | 88% | 81% |
| (Data from ) | ||
Q. What strategies resolve data contradictions in stereochemical outcomes during amino acid synthesis?
- Methodology :
- Rotamer Analysis : Use temperature-variable NMR to distinguish stereoisomers. For dipeptide 16l, coalescence of signals at 60°C confirmed rotamers, not diastereomers .
- Chiral HPLC : Separate enantiomers using columns with cellulose- or amylose-based stationary phases. Validate with circular dichroism (CD) spectroscopy .
Experimental Design & Validation
Q. How to design a kinetic study for DEMO-based reactions to determine rate-limiting steps?
- Methodology :
- Quench-Flow Experiments : Halt reactions at timed intervals (e.g., 0–24 hours) using ice-cold acetonitrile. Quantify intermediates via LC-MS .
- Rate Constants : Fit data to pseudo-first-order kinetics. For DEMO + 4-methylbenzamide, at 100°C .
- Activation Parameters : Use Eyring plots with data at 60°C, 80°C, and 100°C to calculate and .
Q. What analytical techniques validate the biological activity of synthesized amino acid derivatives?
- Methodology :
- Enzyme Assays : Test inhibition of histone deacetylase (HDAC) using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC). IC values <1 µM indicate high potency .
- Metabolic Profiling : Incubate derivatives with liver microsomes (human/rat) to assess stability. Monitor via UPLC-QTOF for hydroxylation or glucuronidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
